molecular formula C6H15NO B1588972 (S)-3-aminohexan-1-ol CAS No. 64197-80-4

(S)-3-aminohexan-1-ol

Cat. No. B1588972
CAS RN: 64197-80-4
M. Wt: 117.19 g/mol
InChI Key: YZOKDOZIDBMHOK-LURJTMIESA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It also includes its appearance (solid, liquid, gas, color, etc.) .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall process .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Analytical Method Development

A research study by Luisier et al. (2008) developed an analytical method to measure the presence of the cysteine S-conjugate, a precursor of 3-sulfanylhexan-1-ol, in must and wine from Petite Arvine vine. This method employs a stable isotope dilution assay with HPLC-MS detection, demonstrating a correlation between the increase of precursor concentration and the degree of rot in grapes (Luisier et al., 2008).

Synthesis of Aroma Precursors

Jelley et al. (2020) reported a straightforward synthesis of amino acid-derived aroma precursors, 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol, from commercially available butan-1-ol. This approach includes deuterium labeling, highlighting its relevance in creating precursors for wine aroma (Jelley et al., 2020).

Biomedical Research

In biomedical research, the reaction of 1-aminohexan-2-ol with nitrous acid was studied as a model for the selective cleavage of hydroxylysine-bound glycosyl residues of collagen, an essential aspect in understanding collagen's biochemical properties and potential medical applications (Tang & Williams, 1984).

Mannich Reactions

The condensation of resorcarenes with various amino alcohols, including 6-aminohexan-1-ol, was studied to understand the formation of different compounds, such as tetrabenzoxazines, contributing to advancements in organic chemistry (Schmidt et al., 2000).

Oligonucleotide Synthesis

A new controlled-pore glass (CPG) support for the synthesis of oligonucleotides bearing a 3'-aminohexyl tail was described by Petrie et al. (1992), demonstrating its use in modifying oligodeoxynucleotides for potential applications in genetic research and therapy (Petrie et al., 1992).

Impact on Wine Aroma

The impact of lactic acid bacteria, specifically Lactobacillus plantarum, on the production of 3-sulfanylhexan-1-ol (3SH), a key contributor to the fruity notes of wine, was investigated by Takase et al. (2018). This study provides insights into the biotransformation of thiol precursors in winemaking (Takase et al., 2018).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc .

Future Directions

This involves predicting the potential applications and research directions of the compound based on its properties and behavior .

properties

IUPAC Name

(3S)-3-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOKDOZIDBMHOK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453702
Record name (S)-3-aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-aminohexan-1-ol

CAS RN

64197-80-4
Record name (S)-3-aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
Benzene fused pyrimidine (quinazoline) is widely utilized as a bioactive scaffold during the development of drugs for a multitude of disease states. The quinazoline scaffold has enjoyed …
Number of citations: 2 www.sciencedirect.com

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